molecular formula C23H20O B13090754 1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one

1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one

Cat. No.: B13090754
M. Wt: 312.4 g/mol
InChI Key: XKAUKFUHQUHNBP-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one is a propanone derivative featuring a biphenyl core substituted with a vinyl group at the 2' position and a phenyl group at the 1-position of the propanone moiety.

Properties

Molecular Formula

C23H20O

Molecular Weight

312.4 g/mol

IUPAC Name

3-[2-(2-ethenylphenyl)phenyl]-1-phenylpropan-1-one

InChI

InChI=1S/C23H20O/c1-2-18-10-6-8-14-21(18)22-15-9-7-11-19(22)16-17-23(24)20-12-4-3-5-13-20/h2-15H,1,16-17H2

InChI Key

XKAUKFUHQUHNBP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=CC=CC=C2CCC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial production methods often utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods may involve the use of high-pressure and high-temperature conditions to accelerate the reaction rate and achieve higher efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-3-(2’-vinyl-[1,1’-biphenyl]-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Phenyl-3-(2'-vinyl-[1,1'-biphenyl]-2-yl)propan-1-one with structurally related propanone derivatives, focusing on substituents, synthesis, properties, and applications:

Compound Name Substituents/Modifications Synthesis Method Key Properties/Applications Evidence ID
This compound 2'-vinyl biphenyl, 1-phenyl propanone Likely Friedel-Crafts acylation Potential conjugation for UV activity; polymer/monomer applications (inferred) N/A
1-([1,1′-Biphenyl]-4-yl)propan-1-one (95) 4-biphenyl, 1-propanone Friedel-Crafts (AlCl₃, propionyl chloride) Crystalline solid; intermediate in pharmaceuticals
1-[1,1′-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone 4-biphenyl, 3-fluoro-4-methylanilino propanone Not specified Bioactive potential (e.g., kinase inhibition)
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Bromo, enone, 4-methylphenyl Bromination of enone precursor High reactivity for electrophilic addition; crystallizes in monoclinic system
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-hydroxyphenyl, 4-pyridinyl Claisen-Schmidt condensation Flavor/fragrance (FEMA 4721)
1-(3-Chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol 3-chlorophenyl, dimethylamino, phenylpropanol Multi-step alkylation Analgesic or CNS activity (structural inference)

Key Findings:

Electron-withdrawing groups (e.g., bromo in ) increase electrophilicity, whereas electron-donating groups (e.g., hydroxyl in ) may stabilize resonance structures.

Synthesis Methods :

  • Most analogs are synthesized via Friedel-Crafts acylation (e.g., 95 , 96 ) using AlCl₃ as a catalyst . The vinyl group in the target compound might require milder conditions to avoid polymerization.
  • Bromination (e.g., ) and Claisen-Schmidt condensation (e.g., ) are alternative routes for introducing functional groups.

Physical Properties: Crystallographic data for compound 95 (from ) suggests a planar biphenyl system, while the vinyl group in the target compound could introduce steric hindrance, affecting packing efficiency. The enone system in exhibits strong UV absorption due to conjugation, a property that the vinyl-substituted target compound may share.

Applications: Pharmaceutical intermediates: Compound 95 and 96 serve as precursors in drug synthesis . Flavoring agents: Compound 14 is listed under FEMA 4721, highlighting the role of propanone derivatives in fragrance chemistry . Polymer chemistry: The vinyl group in the target compound could enable cross-linking or polymerization, similar to styrene derivatives.

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